

A Comprehensive Technical Guide to 4-Hydroxypicolinic Acid: Structure, Properties, and Synthesis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **4-Hydroxypicolinic acid**

Cat. No.: **B188197**

[Get Quote](#)

For researchers, scientists, and professionals in drug development, a thorough understanding of key chemical entities is paramount. This guide provides an in-depth look at **4-Hydroxypicolinic acid**, a significant heterocyclic compound. We will delve into its chemical structure, nomenclature, physicochemical properties, and a detailed experimental protocol for its synthesis.

Chemical Structure and IUPAC Name

4-Hydroxypicolinic acid, a derivative of pyridine, is characterized by a hydroxyl group at the fourth position and a carboxylic acid group at the second position of the pyridine ring. This arrangement imparts specific chemical properties and reactivity to the molecule.

The IUPAC name for this compound is 4-Hydroxypyridine-2-carboxylic acid.^[1] Its chemical structure is as follows:

Chemical Formula: C₆H₅NO₃^[2]

Molecular Weight: 139.11 g/mol ^[1]

CAS Number: 22468-26-4^[2]

An important characteristic of 4-hydroxypyridines is their existence in tautomeric equilibrium with their corresponding pyridone forms. In the case of **4-Hydroxypicolinic acid**, it can exist in

equilibrium with 4-oxo-1,4-dihydropyridine-2-carboxylic acid. This equilibrium can be influenced by the solvent and the physical state of the compound.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of **4-Hydroxypicolinic acid** is presented in Table 1. This data is crucial for its identification, characterization, and application in various experimental settings.

Property	Value	Reference(s)
Molecular Formula	C ₆ H ₅ NO ₃	[2]
Molecular Weight	139.11 g/mol	[1]
CAS Number	22468-26-4	[2]
Appearance	White to off-white crystalline powder	[3]
Melting Point	~280 °C	[4]
Boiling Point	582.3±35.0 °C (Predicted)	[5]
Density	1.485±0.06 g/cm ³ (Predicted)	[5]
Water Solubility	Slightly soluble in water	[5]
pKa	1.20±0.50 (Predicted)	[5]
SMILES	O=C(O)c1nccc(O)c1	[2]

Note: Some of the data presented are predicted values from computational models.

Tautomerism of 4-Hydroxypicolinic Acid

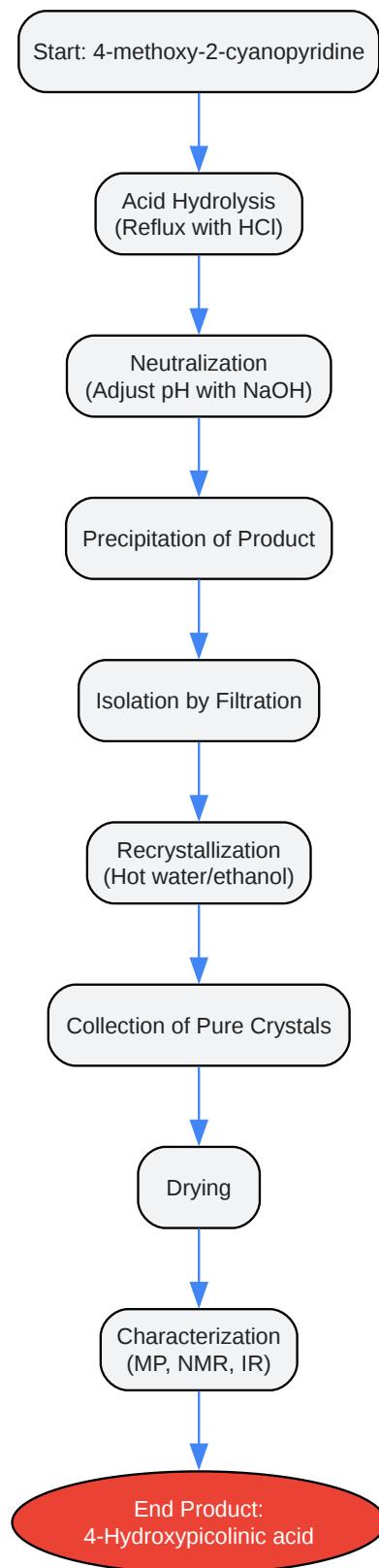
As mentioned, **4-Hydroxypicolinic acid** can exist in two tautomeric forms: the "hydroxy" form and the "pyridone" form. The pyridone form is often favored in polar solvents and in the solid state due to intermolecular hydrogen bonding. This equilibrium is a critical aspect of its chemistry.

Caption: Tautomeric equilibrium of **4-Hydroxypicolinic acid**.

Experimental Protocol: Synthesis of 4-Hydroxypicolinic Acid

The synthesis of **4-Hydroxypicolinic acid** can be achieved through various routes. One common method involves the hydrolysis of a corresponding nitrile precursor. Below is a generalized experimental protocol based on established chemical principles for such transformations.

Objective: To synthesize **4-Hydroxypicolinic acid** via hydrolysis of a 4-alkoxy-picolinonitrile followed by dealkylation.


Materials:

- 4-methoxy-2-cyanopyridine (or other suitable 4-alkoxy precursor)
- Concentrated Hydrochloric Acid (HCl)
- Sodium Hydroxide (NaOH)
- Activated Carbon
- Distilled Water
- Ethanol
- Standard laboratory glassware (round-bottom flask, condenser, beaker, etc.)
- Heating mantle
- Magnetic stirrer
- pH meter or pH paper
- Filtration apparatus (Büchner funnel)

Procedure:

- Hydrolysis of the Nitrile:
 - In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, place 1 mole equivalent of 4-methoxy-2-cyanopyridine.
 - Add a 6 M solution of hydrochloric acid in excess (e.g., 5-10 mole equivalents).
 - Heat the mixture to reflux (approximately 100-110 °C) with continuous stirring.
 - Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically several hours).
- Demethylation and Neutralization:
 - Once the hydrolysis is complete, cool the reaction mixture to room temperature.
 - Carefully neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until the pH reaches approximately 3-4. This is the isoelectric point for many amino acids and related compounds, which should facilitate precipitation.
 - The product, **4-Hydroxypicolinic acid**, should begin to precipitate out of the solution as a solid.
- Isolation and Purification:
 - Cool the mixture in an ice bath to maximize precipitation.
 - Collect the crude product by vacuum filtration using a Büchner funnel.
 - Wash the solid with a small amount of cold distilled water to remove any remaining salts.
 - For further purification, the crude product can be recrystallized. Dissolve the solid in a minimal amount of hot water or an ethanol/water mixture.
 - If the solution is colored, add a small amount of activated carbon and heat for a short period.
 - Hot filter the solution to remove the activated carbon.

- Allow the filtrate to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.
- Collect the purified crystals by vacuum filtration and dry them in a desiccator.
- Characterization:
 - Determine the melting point of the dried product.
 - Confirm the identity and purity of the synthesized **4-Hydroxypicolinic acid** using spectroscopic methods such as ^1H NMR, ^{13}C NMR, and IR spectroscopy, and compare the obtained spectra with literature data.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the synthesis of **4-Hydroxypicolinic acid**.

Biological and Pharmacological Context

Currently, there is limited specific information in the public domain detailing the direct involvement of **4-Hydroxypicolinic acid** in distinct cell signaling pathways as a primary signaling molecule. It is more commonly described as a valuable building block in the synthesis of more complex molecules with potential biological activities.

However, related hydroxypyridine carboxylic acids have garnered interest in medicinal chemistry. For instance, 3-Hydroxypicolinic acid is a known matrix for Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry and is an intermediate in the biosynthesis of certain antibiotics. The broader class of hydroxybenzoic acids, to which **4-Hydroxypicolinic acid** is structurally related, exhibits a range of biological activities, including antioxidant and anti-inflammatory properties.

Further research is required to fully elucidate any potential roles of **4-Hydroxypicolinic acid** in cellular signaling or its pharmacological effects. Its structural motifs suggest that it could be a scaffold for the development of novel therapeutic agents.

This technical guide provides a foundational understanding of **4-Hydroxypicolinic acid** for professionals in the scientific community. The provided data and protocols serve as a valuable resource for further research and development involving this versatile chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scbt.com [scbt.com]
- 2. appchemical.com [appchemical.com]
- 3. 4-Hydroxy-2-pyridinecarboxylic Acid | 22468-26-4 | Tokyo Chemical Industry Co., Ltd. (APAC) [tcichemicals.com]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. 4-Hydroxypyridine-2-carboxylic acid | 22468-26-4 [chemicalbook.com]

- To cite this document: BenchChem. [A Comprehensive Technical Guide to 4-Hydroxypicolinic Acid: Structure, Properties, and Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b188197#4-hydroxypicolinic-acid-structure-and-iupac-name\]](https://www.benchchem.com/product/b188197#4-hydroxypicolinic-acid-structure-and-iupac-name)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com